molecular formula C8H9BrN2O2 B13066453 (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid

(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid

Cat. No.: B13066453
M. Wt: 245.07 g/mol
InChI Key: FLIIXVMMUOIUAF-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a bromopyridine moiety attached to an amino acid backbone, making it a versatile building block for various synthetic and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid typically involves the coupling of a bromopyridine derivative with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bromopyridine and the amino acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are often employed in substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, de-brominated pyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the amino acid backbone allows the compound to mimic natural substrates, facilitating its uptake and utilization in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid
  • (2S)-2-Amino-3-(3-fluoropyridin-2-YL)propanoic acid
  • (2S)-2-Amino-3-(3-iodopyridin-2-YL)propanoic acid

Uniqueness

The presence of the bromine atom in (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2S)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1

InChI Key

FLIIXVMMUOIUAF-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)C[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Br

Origin of Product

United States

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